molecular formula C22H31ClN2 B1627100 1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride CAS No. 639820-61-4

1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride

Cat. No.: B1627100
CAS No.: 639820-61-4
M. Wt: 358.9 g/mol
InChI Key: MJOMRTQWLPXDJQ-UHFFFAOYSA-M
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Description

1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride is a synthetic organic compound characterized by the presence of an adamantyl group and a trimethylphenyl group attached to an imidazolinium core

Preparation Methods

The synthesis of 1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride typically involves the following steps:

    Formation of the imidazolinium core: This is achieved by reacting an appropriate imidazole derivative with a suitable alkylating agent under controlled conditions.

    Introduction of the adamantyl group: The adamantyl group is introduced through a nucleophilic substitution reaction, where an adamantyl halide reacts with the imidazolinium core.

    Attachment of the trimethylphenyl group: This step involves the reaction of the imidazolinium intermediate with a trimethylphenyl halide, resulting in the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding imidazolium salts.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazolinium derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that exhibit unique catalytic properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems, where its stability and ability to form complexes with various drugs can enhance therapeutic efficacy.

    Industry: The compound is investigated for its use in materials science, particularly in the development of advanced polymers and coatings with enhanced durability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, while the imidazolinium core can engage in electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride can be compared with other similar compounds, such as:

    1-(1-Adamantyl)-3-phenylimidazolinium chloride: This compound lacks the trimethyl groups on the phenyl ring, which can affect its steric and electronic properties.

    1-(1-Adamantyl)-3-(2,4-dimethylphenyl)imidazolinium chloride: The absence of one methyl group on the phenyl ring can influence its reactivity and interaction with molecular targets.

    1-(1-Adamantyl)-3-(2,6-dimethylphenyl)imidazolinium chloride: The different positioning of the methyl groups can lead to variations in the compound’s chemical behavior and applications.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct steric and electronic properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

1-(1-adamantyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N2.ClH/c1-15-6-16(2)21(17(3)7-15)23-4-5-24(14-23)22-11-18-8-19(12-22)10-20(9-18)13-22;/h6-7,14,18-20H,4-5,8-13H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOMRTQWLPXDJQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C34CC5CC(C3)CC(C5)C4)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584788
Record name 3-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-1-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639820-61-4
Record name 3-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-1-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 639820-61-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride
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1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride
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1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride
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Reactant of Route 6
1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride

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